{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-6-yl)methanone {4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-6-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14783441
InChI: InChI=1S/C21H23N3O4S/c1-22-10-9-16-3-4-17(15-20(16)22)21(25)23-11-13-24(14-12-23)29(26,27)19-7-5-18(28-2)6-8-19/h3-10,15H,11-14H2,1-2H3
SMILES:
Molecular Formula: C21H23N3O4S
Molecular Weight: 413.5 g/mol

{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-6-yl)methanone

CAS No.:

Cat. No.: VC14783441

Molecular Formula: C21H23N3O4S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-6-yl)methanone -

Specification

Molecular Formula C21H23N3O4S
Molecular Weight 413.5 g/mol
IUPAC Name [4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(1-methylindol-6-yl)methanone
Standard InChI InChI=1S/C21H23N3O4S/c1-22-10-9-16-3-4-17(15-20(16)22)21(25)23-11-13-24(14-12-23)29(26,27)19-7-5-18(28-2)6-8-19/h3-10,15H,11-14H2,1-2H3
Standard InChI Key NYWZJPBBUSYKIG-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Introduction

{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-6-yl)methanone is a synthetic organic compound belonging to the class of piperazine derivatives. It is characterized by its complex molecular structure, which includes a piperazine ring, an indole moiety, and a methoxyphenylsulfonyl group. This compound is identified by the CAS number 1401568-33-9 and has a molecular formula of C21H23N3O4S, with a molecular weight of 413.5 g/mol .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. While specific details about reaction conditions are not extensively documented, understanding these conditions is crucial for optimizing yield and purity. The compound is expected to undergo various chemical reactions typical for piperazine and indole derivatives.

Biological Activity and Potential Applications

{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-6-yl)methanone holds potential applications in medicinal chemistry due to its structural features. Similar compounds have been explored for their therapeutic potential in various disease treatments. Further research into its interactions with biological targets could lead to significant advancements in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator